

Validating the Reversal of Multidrug Resistance by Encequidar Mesylate: A Comparative Guide

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Compound of Interest

Compound Name: *Encequidar mesylate*

Cat. No.: *B612220*

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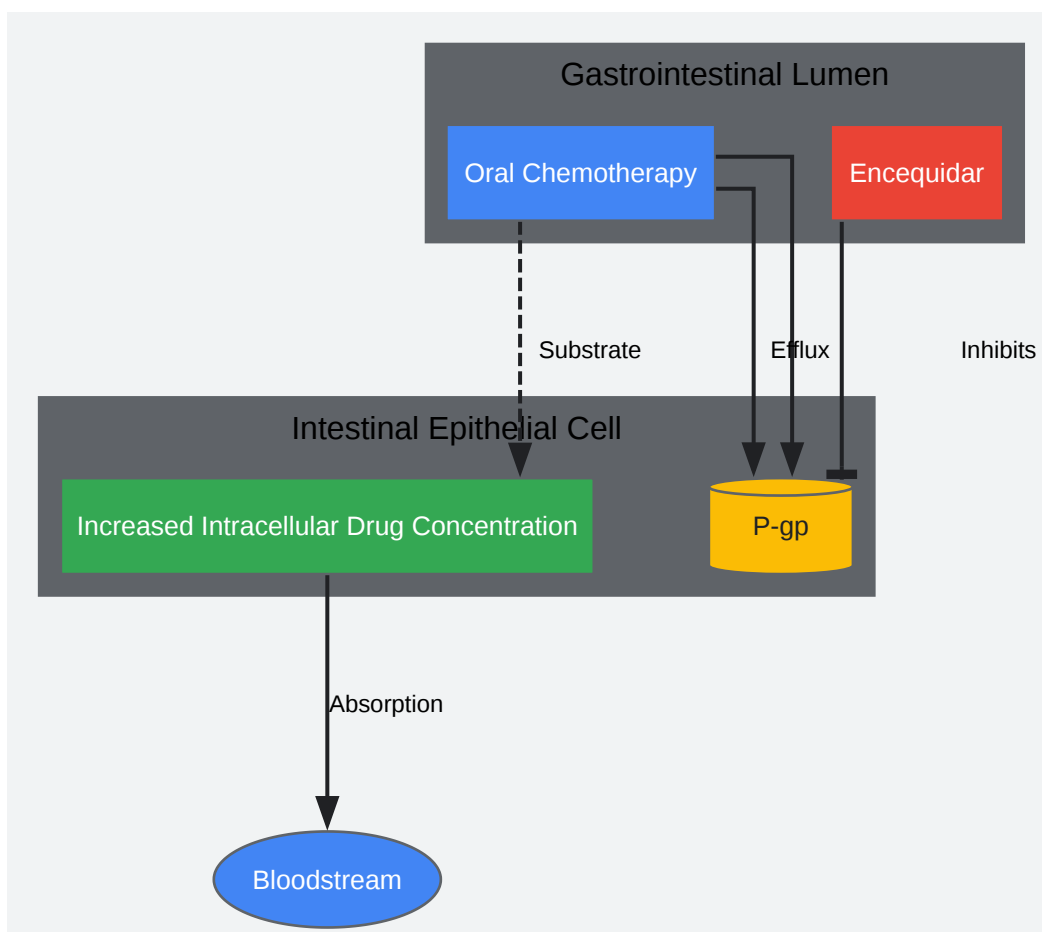
This guide provides a comprehensive comparison of **encequidar mesylate** with other strategies for reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. Encequidar is a third-generation, potent, and selective P-gp inhibitor designed to be minimally absorbed, allowing for targeted inhibition of P-gp in the gastrointestinal tract. This unique characteristic enhances the oral bioavailability of co-administered chemotherapeutic drugs that are P-gp substrates, representing a significant advancement in overcoming a primary mechanism of drug resistance. This document presents supporting experimental data from preclinical and clinical studies, detailed experimental protocols, and a comparative analysis with alternative P-gp inhibitors and other MDR reversal strategies.

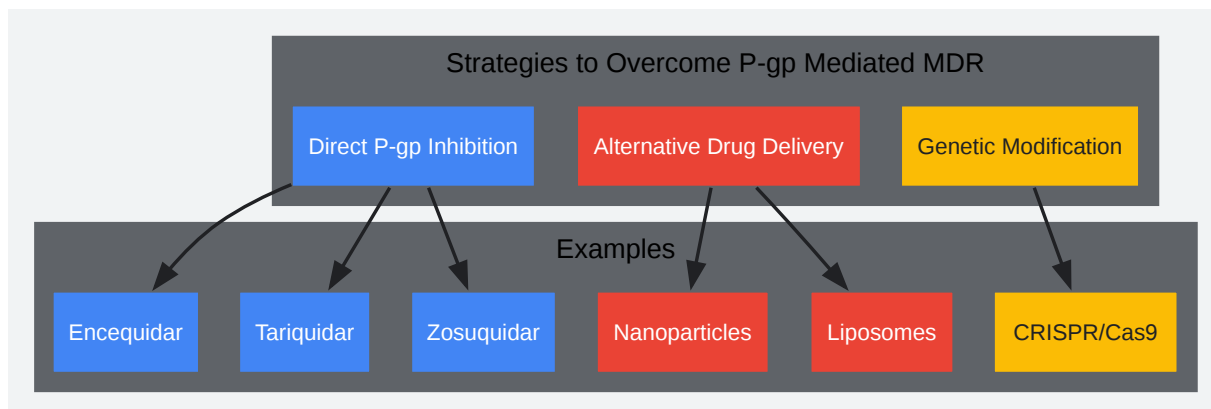
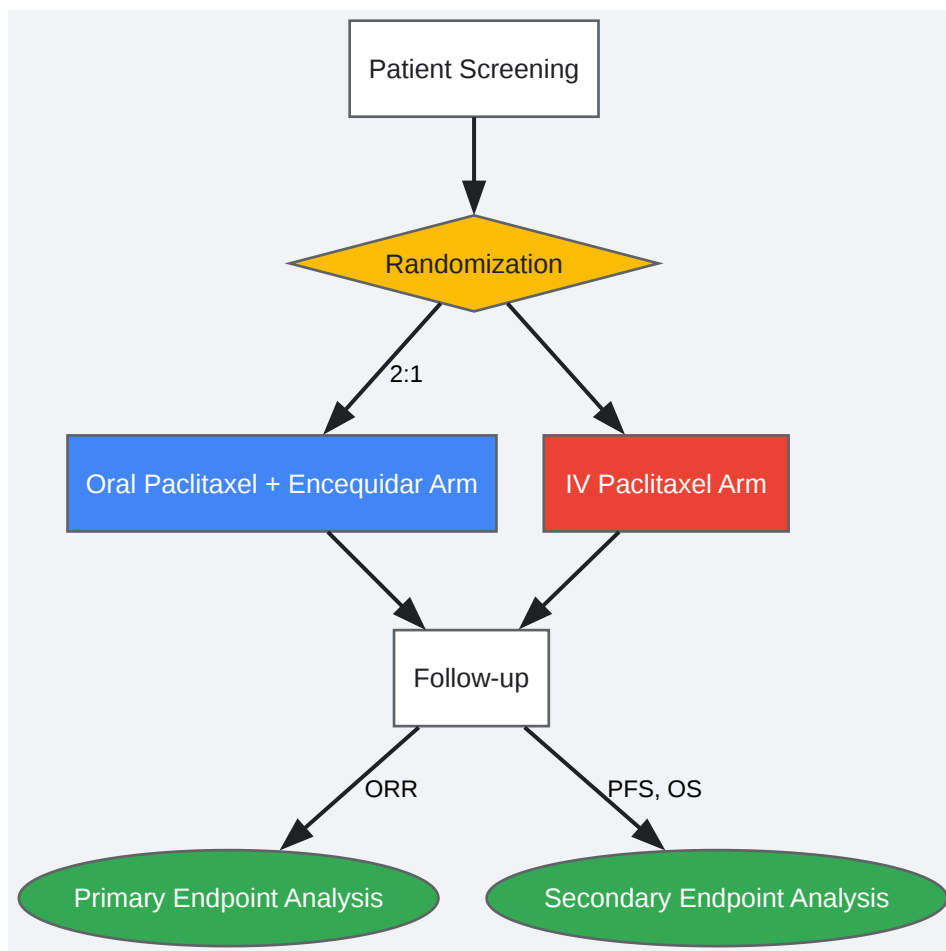
Mechanism of Action of Encequidar Mesylate

Encequidar mesylate's primary mechanism of action is the potent and selective inhibition of the P-glycoprotein (ABCB1) efflux pump. P-gp is an ATP-dependent transporter highly expressed in the luminal membrane of intestinal epithelial cells, where it actively pumps a wide range of xenobiotics, including many chemotherapeutic agents, back into the intestinal lumen, thereby limiting their oral absorption. By inhibiting this efflux mechanism, encequidar increases the intracellular concentration and systemic exposure of orally administered P-gp substrate drugs.

Beyond its role in enhancing oral bioavailability, preclinical studies suggest that encequidar may also reverse MDR in tumor cells through additional mechanisms. In doxorubicin-resistant

colon cancer cells (SW620/AD300), encephalidin has been shown to affect cellular metabolism by impacting the citric acid (TCA) cycle and glutathione metabolism.^[1] This leads to reduced energy supply for P-gp function and increased oxidative stress within the cancer cells, restoring their sensitivity to chemotherapeutic agents.^[1]





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References

- 1. Combating P-glycoprotein-Mediated Multidrug Resistance Using Ther...: Ingenta Connect [ingentaconnect.com]
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